Licostinel, chemically known as 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione, is a synthetic compound investigated for its neuroprotective properties. [, , , , , ] It acts as a potent and competitive antagonist of the glycine site at the N-methyl-D-aspartate (NMDA) receptor. [, ] Licostinel's significance in scientific research stems from its potential as a therapeutic agent for conditions involving excitotoxicity, particularly ischemic stroke. [, ]
Licostinel can be synthesized through various chemical pathways, typically involving the modification of existing organic compounds to enhance selectivity for the GluN2B receptor. The synthesis often utilizes techniques like palladium-catalyzed reactions and amidine formation. For example, one method involves the coupling of specific aryl halides with amidines under controlled conditions to yield acyl amidines, which can then be further modified to produce Licostinel .
Licostinel's molecular structure is characterized by its specific arrangement of atoms that confer its pharmacological properties. The compound's structure includes functional groups that facilitate binding to the glycine site of the N-methyl-D-aspartate receptor.
Licostinel undergoes specific chemical reactions that are significant for its function as a receptor antagonist. These reactions primarily involve competitive binding at the glycine site of the N-methyl-D-aspartate receptor.
Technical details regarding these reactions include kinetic studies that measure binding affinities and inhibition constants, providing insight into its potency and selectivity .
Licostinel's mechanism of action involves blocking the ion channel of the N-methyl-D-aspartate receptor upon binding to the glycine site. This blockade prevents calcium influx into neurons, which is critical for various cellular processes including synaptic plasticity.
Licostinel exhibits several physical and chemical properties that are relevant to its functionality and applications.
Relevant analyses often involve spectroscopic methods to assess purity and structural integrity post-synthesis .
Licostinel has potential applications in various scientific fields, particularly in neuropharmacology. Its ability to selectively antagonize the GluN2B subunit of the N-methyl-D-aspartate receptor positions it as a candidate for:
Ongoing research continues to explore its efficacy and safety profiles in clinical settings, particularly through Phase II clinical trials aimed at assessing its therapeutic benefits .
Licostinel (ACEA-1021) is a competitive antagonist targeting the glycine co-agonist site (GlyB site) on the N-methyl-D-aspartate (NMDA) receptor complex. Unlike glutamate-site antagonists that directly block the primary neurotransmitter binding pocket, glycine-site antagonists exploit the NMDA receptor's absolute requirement for a co-agonist (glycine or D-serine) alongside glutamate for channel activation [3] [5]. This glycine binding occurs at the GluN1 subunit, distinct from the glutamate binding site on GluN2 subunits. By competitively displacing glycine at this modulatory site, Licostinel effectively prevents full receptor activation even in the presence of pathologically elevated glutamate concentrations during excitotoxic events such as cerebral ischemia [2] [7]. This mechanism offers a theoretical advantage over direct glutamate-site antagonists by potentially preserving some baseline NMDA receptor activity necessary for physiological neuronal communication while inhibiting pathological overactivation.
The structural basis of Licostinel's action lies in its specific molecular interactions within the glycine-binding pocket of the GluN1 subunit. Licostinel belongs to the quinoxalinedione class (5-nitro-6,7-dichloro-2,3-quinoxalinedione), characterized by a planar, heterocyclic structure facilitating high-affinity engagement with the glycine site [3] [8]. Crystallographic studies of related NMDA receptor ligand-binding domains (LBDs) reveal that the glycine binding site is located at the interface between two globular domains (D1 and D2) of the GluN1 subunit. Competitive antagonists like Licostinel stabilize the open-cleft conformation of this bilobed domain, preventing the domain closure typically induced by glycine binding that is essential for receptor gating [4] [9].
Key structural features underpinning Licostinel's affinity and selectivity include:
Compared to earlier glycine-site antagonists like kynurenic acid, Licostinel demonstrates superior potency and selectivity, partly attributable to its optimized steric and electronic complementarity within the GlyB site [3] [5]. Its binding affinity (Ki in the low nanomolar range) significantly exceeds that of endogenous glycine (micromolar concentrations), enabling effective displacement under pathological conditions [2].
Table 1: Comparative Binding Characteristics of Glycine-Site Antagonists
Compound | Chemical Class | Target Affinity (Ki) | Primary Subunit Interaction |
---|---|---|---|
Licostinel (ACEA-1021) | Quinoxalinedione | ~10-50 nM | GluN1 (GlyB site) |
Gavistinel (GV150526) | Quinoxalinedione | ~20-80 nM | GluN1 (GlyB site) |
Kynurenic Acid | Kynurenine metabolite | ~8-15 µM | GluN1 (GlyB site) |
DCKA | Carboxylic acid | ~0.4 µM | GluN1 (GlyB site) |
NMDA receptors exist as heterotetramers with diverse subunit compositions (GluN1 combined with GluN2A-D or GluN3A-B), conferring distinct pharmacological and functional properties [1] [6]. Licostinel exhibits minimal selectivity between NMDA receptor subtypes defined by different GluN2 subunits (GluN2A-D) in in vitro binding assays, effectively antagonizing glycine binding across all variants [1] [9]. This pan-antagonism arises because the glycine-binding GluN1 subunit is common to all receptor complexes, contrasting with glutamate-site antagonists whose affinity can vary significantly depending on the specific GluN2 subunit (e.g., GluN2A vs. GluN2B) [1] [4].
However, functional antagonism in vivo may be influenced by receptor localization:
Licostinel's lack of subunit selectivity distinguishes it from compounds like ifenprodil (GluN2B-selective) or TCN201 (GluN2A-selective) but ensures broad-spectrum inhibition of NMDA receptors contributing to excitotoxicity. Its pharmacodynamic profile minimizes the risk of disrupting subunit-specific physiological functions, such as GluN2A-mediated pro-survival signaling, potentially contributing to its favorable tolerability profile in clinical trials compared to channel blockers like selfotel [2] [7].
Table 2: NMDA Receptor Subunit Sensitivity to Pharmacologic Agents
Compound | GluN2A Affinity | GluN2B Affinity | GluN2C Affinity | GluN2D Affinity | Primary Mechanism |
---|---|---|---|---|---|
Licostinel | High | High | High | High | Glycine-site antagonism |
Ifenprodil | Low | Very High | Low | Low | Allosteric inhibition (ATD) |
d-AP5 | Moderate | Moderate | Moderate | Moderate | Glutamate-site antagonism |
PPDA | Moderate | Moderate | High | High | Glutamate-site antagonism |
Memantine | Moderate | Moderate | Moderate | Moderate | Channel block (low affinity) |
Beyond its primary action at the NMDA receptor glycine site, emerging evidence indicates Licostinel possesses concentration-dependent modulatory effects on non-NMDA ionotropic glutamate receptors, specifically α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors [3] [8]. This secondary activity broadens its potential as a multi-target neuroprotectant, particularly relevant given the cooperative roles of different glutamate receptor subtypes in excitotoxic cascades.
Licostinel's interaction with AMPA and kainate receptors exhibits distinct concentration dependency:
The affinity of Licostinel for AMPA/kainate receptors (IC50 ~ 15-50 µM) is substantially lower than its affinity for the NMDA receptor glycine site (IC50 ~ 0.01-0.05 µM) [8]. This differential activity profile implies that under typical neuroprotective dosing regimens achieving low micromolar brain concentrations, NMDA receptor antagonism predominates. However, during conditions of impaired blood-brain barrier permeability or high-dose administration, significant AMPA/kainate receptor blockade may occur, potentially extending its inhibitory spectrum across multiple excitotoxic pathways.
Table 3: Concentration-Dependent Receptor Affinity Profile of Licostinel
Receptor Type | Primary Subunits | Licostinel IC50/EC50 | Mechanism of Action |
---|---|---|---|
NMDA (GlyB site) | GluN1 | 10-50 nM | Competitive antagonism |
AMPA | GluA1-4 | 15-30 µM | Non-competitive antagonism |
Kainate (GluK1) | GluK1 | 20-35 µM | Non-competitive antagonism |
Kainate (GluK2) | GluK2 | 25-50 µM | Non-competitive antagonism |
Metabotropic (Group I) | mGluR1/5 | >100 µM (minimal effect) | Negligible interaction |
The dual inhibitory activity of Licostinel positions it uniquely within neuroprotective pharmacology, aligning with the conceptual shift towards multi-target therapeutics for complex pathologies like ischemic stroke:
This multi-receptor inhibitory profile underscores the potential of quinoxalinedione derivatives as versatile scaffolds for developing neuroprotectants. Structural optimization efforts could potentially enhance affinity for AMPA/kainate receptors while maintaining potent glycine-site antagonism, creating truly balanced dual-target inhibitors. However, careful dose optimization remains crucial to leverage this polypharmacology without risking excessive neuronal silencing, which might impair recovery or induce cognitive side effects [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7